2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Building Blocks for Drug Development
The core structure of this compound is reminiscent of privileged structures in medicinal chemistry, which are molecular frameworks frequently found in drugs that interact with a variety of biological targets. The triazoloquinoxaline moiety, in particular, is a versatile scaffold for the development of new therapeutic agents . Researchers can modify this core structure to create a library of derivatives, each with the potential to bind to different receptors and enzymes, leading to the discovery of new medicines.
Anticancer Agents: Targeting c-Met Kinase
Derivatives of triazoloquinoxaline have been explored as potential c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. By inhibiting c-Met kinase, these compounds can exhibit potent anti-tumor activity. For instance, certain derivatives have shown effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), indicating their potential as anticancer agents .
Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines
Triazoloquinoxaline derivatives have also been synthesized and investigated for their cytotoxic activity against human cancer cell lines . Some of these derivatives have demonstrated comparable activity to established anticancer drugs like doxorubicin, suggesting their use in chemotherapy regimens.
DNA Intercalation: Mechanism of Anticancer Action
The intercalation into DNA is a mechanism by which certain anticancer agents work. Novel triazoloquinoxaline derivatives have been designed to act as DNA intercalators . These compounds can insert themselves between the base pairs of DNA, disrupting the function and replication of cancer cells, leading to cell death.
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline family of compounds has been highlighted for their potential in medicinal chemistry . Future research could focus on further exploring the therapeutic potential of these compounds, including “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide”.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function.
Mode of Action
The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of the DNA, which can lead to cell death . This makes the compound potentially useful as an anticancer agent .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can trigger apoptosis, or programmed cell death, in cancer cells . This is often achieved through the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth. This is achieved through the disruption of DNA structure and function, and the induction of apoptosis . In particular, the compound has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines .
properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)20-24-25-21-22(29)26(17-10-6-7-11-18(17)27(20)21)14-19(28)23-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZUDHOIQCJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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